Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl-
Overview
Description
Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and industry. It is characterized by its unique structure, which includes an ethyl group and three methyl groups attached to the quinoline ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- can be achieved through several methods. One common method involves the Skraup synthesis, which uses aniline, glycerol, sulfuric acid, and an oxidizing agent to produce quinoline derivatives . Another method involves the cyclization of Schiff bases formed from aniline and β-ketoesters . These reactions typically require acidic conditions and elevated temperatures to proceed efficiently.
Industrial Production Methods
In industrial settings, the production of Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- often involves the use of large-scale reactors and continuous flow processes to ensure high yields and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinoline ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens, alkyl halides, and other electrophiles or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include various quinoline derivatives with different functional groups, such as hydroxyl, amino, and alkyl groups.
Scientific Research Applications
Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- involves its interaction with various molecular targets and pathways. For example, it can act as an antioxidant by neutralizing free radicals and preventing oxidative damage. In biological systems, it may interact with enzymes and receptors, modulating their activity and leading to various pharmacological effects .
Comparison with Similar Compounds
Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- can be compared with other similar compounds, such as:
Ethoxyquin: Another quinoline derivative used as an antioxidant.
2,2,4-Trimethyl-1,2-dihydroquinoline: A closely related compound with similar chemical properties.
Quinine: A well-known antimalarial agent with a quinoline ring system.
These compounds share similar structural features but differ in their specific functional groups and applications, highlighting the unique properties of Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl-.
Properties
IUPAC Name |
1-ethyl-2,2,4-trimethylquinoline | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N/c1-5-15-13-9-7-6-8-12(13)11(2)10-14(15,3)4/h6-10H,5H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYLSYKFKLXWGV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=CC1(C)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30467602 | |
Record name | Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.31 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
120109-38-8 | |
Record name | Quinoline, 1-ethyl-1,2-dihydro-2,2,4-trimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30467602 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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